1-Boc-2-(methoxymethyl-carbamoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-(methoxymethyl-carbamoyl)piperidine is an organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butoxycarbonyl (Boc) group, which provides steric hindrance and enhances its stability .
Preparation Methods
The synthesis of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine typically involves the reaction of 1-boc-2-carbamic acid with methanol . The process can be summarized in the following steps:
Formation of 1-boc-2-methoxycarboxylic acid: This is achieved by reacting 1-boc-2-carbamic acid with methanol.
Reaction with aminomethyl ketone: The 1-boc-2-methoxycarboxylic acid is then reacted with aminomethyl ketone to produce this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Boc-2-(methoxymethyl-carbamoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc group, which can be easily removed under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Boc-2-(methoxymethyl-carbamoyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine primarily involves its role as a protecting group for amines. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a stable carbamate . The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This process is often accompanied by the release of carbon dioxide, indicating the decarboxylation step .
Comparison with Similar Compounds
1-Boc-2-(methoxymethyl-carbamoyl)piperidine can be compared with other similar compounds, such as:
1-Boc-3-(methoxymethyl-carbamoyl)piperidine: This compound has a similar structure but differs in the position of the methoxymethyl-carbamoyl group.
tert-butyl 2-(methoxy(methyl)amino)carbonyl-piperidine-1-carboxylate: Another similar compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific structure, which provides optimal stability and ease of deprotection, making it highly valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 2-(methoxymethylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-5-7-10(15)11(16)14-9-18-4/h10H,5-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKNEOFIBENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.